molecular formula C14H23N3O2 B1266016 4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide CAS No. 3761-48-6

4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide

Cat. No. B1266016
CAS RN: 3761-48-6
M. Wt: 265.35 g/mol
InChI Key: AQOCQFLDHPSJLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, the 4-amino-N-[2-(diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of the similar compound mentioned above was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The solid complex was characterized by several physicochemical methods, indicating the formation of an ion-associate or ion-pair complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of the similar compound were analyzed using several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .

Scientific Research Applications

Drug Design and Development

The detailed characterization and computational studies of this compound lay the groundwork for its potential use in drug design and development. Understanding its interactions and properties can lead to the creation of new drugs with improved efficacy and reduced side effects.

Each of these applications demonstrates the versatility and potential of “4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide” in various fields of scientific research .

Future Directions

Future research could focus on better understanding the mechanism of action and the biochemical and physiological effects of this compound. Further studies are also required to confirm the relationship between PAK1 expression and cardiotoxicity .

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-4-17(5-2)9-8-16-14(18)12-7-6-11(15)10-13(12)19-3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOCQFLDHPSJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191047
Record name 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide

CAS RN

3761-48-6
Record name 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-48-6
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Record name 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
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Record name 4-Amino-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
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Synthesis routes and methods I

Procedure details

5.7 g (19.3 mmol) of 4-nitro-N-(2-diethylamino-ethyl)-2-methoxy-benzamide is dissolved in 120 ml of tetrahydrofuran:ethanol=1:1, mixed with 2 g of palladium on carbon (10%×50% water) and hydrogenated for 1 hour at room temperature and normal pressure. After being drawn off on diatomaceous earth and after concentration by evaporation, 5.45 g of 4-amino-N-(2-diethylamino-ethyl)-2-methoxy-benzamide is obtained.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.7 g (19.3 mmol) of 4-nitro-N-(2-diethylamino-ethyl)-2-methoxy-benzamide is dissolved in 120 ml of tetrahydrofuran:ethanol 1:1>mixed with 2 g of palladium on carbon (10%×50% water) and hydrogenated for 1 hour at room temperature and normal pressure. After being drawn off on diatomaceous earth and after concentration by evaporation, 5.45 g of 4-amino-N-(2-diethylamino-ethyl)-2-methoxy-benzamide is obtained.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran ethanol
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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